(r)-3-氨基-3-(3-硝基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

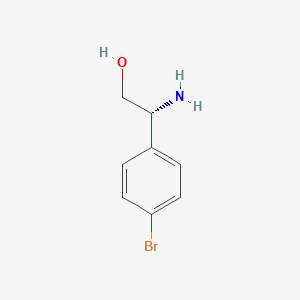

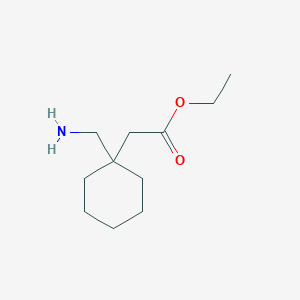

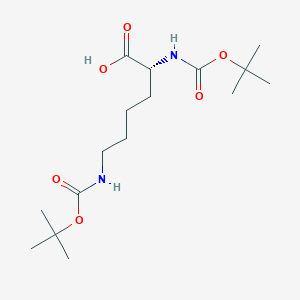

(R)-3-Amino-3-(3-nitrophenyl)propionic acid is a compound that is closely related to various other substituted phenylpropionic acids. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The compound is an enantiomerically pure form, indicated by the "(R)" prefix, which specifies its stereochemistry.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid using enantiomerically pure amines as resolving agents has been reported, leading to the isolation of (R)- and (S)-enantiomers. These enantiomers can be cyclized and further reduced to yield compounds such as (R)- and (S)-aminoglutethimide with high enantiomeric purity . Although not the exact compound , this process illustrates the general approach to synthesizing enantiomerically pure amino acids and related structures.

Molecular Structure Analysis

The absolute configuration of similar compounds can be determined by methods such as X-ray single crystal analysis. For example, the (R)-configuration of (R)-(+)-3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione was established using this technique . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in chiral molecules, which directly influences their chemical behavior and interaction with biological systems.

Chemical Reactions Analysis

The chemical behavior of substituted phenylpropionic acids can be complex. For example, a photocleavable linker derived from a similar compound, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, was synthesized and shown to be stable under normal solid-phase peptide synthesis conditions. It could be rearranged to a labile form upon UV irradiation, demonstrating its utility in peptide synthesis . This highlights the potential for (R)-3-Amino-3-(3-nitrophenyl)propionic acid to participate in specialized chemical reactions, particularly in the context of peptide and protein engineering.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids like 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using computational methods and spectroscopy. Density Functional Theory (DFT) and experimental techniques such as IR and Raman spectroscopy have been employed to understand the vibrational and electronic structure of these compounds. The zwitterionic forms, both monomer and dimer, exhibit characteristic intra- and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecules . These studies provide insights into the behavior of (R)-3-Amino-3-(3-nitrophenyl)propionic acid, as the presence of the nitro group and the amino acid backbone are likely to influence its physical and chemical properties in a similar manner.

科学研究应用

光谱分析和分子结构

(R)-3-氨基-3-(3-硝基苯基)丙酸已通过各种光谱技术(如 FT-IR、FT-拉曼和紫外-可见光谱)进行了表征,并使用密度泛函理论 (DFT) 进行了实验和理论研究。该分析有助于理解分子的键合、反键合性质、非线性光学、电子和热力学性质。对其电子吸收光谱的研究揭示了它如何因溶剂化过程而改变,在气相和溶剂相中使用 TD-DFT 进行评估。该化合物的毒性水平低,以软度值和亲电指数计算,已导致分子对接研究探索其与不同蛋白质的相互作用,展示了潜在的生物学应用(Abraham 等人,2018 年)。

固相合成应用

该化合物已用于复杂分子的固相合成中,证明了其作为化学合成中结构单元的价值。例如,制备了包含 N-Alloc-3-氨基-3-(2-氟-5-硝基苯基)丙酸的四功能支架,并用于合成 1,2-二取代-6-硝基-1,4-二氢喹唑啉,产率高,表明其在创造药理学相关结构中的效用(Wang 等人,2005 年)。

纳米技术和催化

在纳米技术和催化中,该化合物已被用于对金纳米棒 (Au NRs) 进行功能化,提高了它们的稳定性和分散性。功能化的 Au NRs 展示了纳米催化的潜力,展示了 (R)-3-氨基-3-(3-硝基苯基)丙酸在材料科学中的多功能性(Morita-Imura 等人,2015 年)。

药物开发和药物应用

此外,该化合物的衍生物已在药物开发和药物应用中得到探索。例如,已经合成并评估了 3-[N-(4-硝基苯基)-酰胺]丙酸的有机锡 (IV) 衍生物的抗菌和抗真菌活性,突出了它们在开发新的抗菌剂方面的潜力(Shahid 等人,2006 年)。

安全和危害

作用机制

Target of Action

It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.

Mode of Action

As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, and affecting mental performance during stress-related tasks .

Biochemical Pathways

As a derivative of phenylalanine , it might be involved in the same biochemical pathways, such as protein synthesis and the production of neurotransmitters.

Result of Action

They are recognized to be beneficial as ergogenic dietary substances, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .

属性

IUPAC Name |

(3R)-3-amino-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFILRQMRECCK-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351676 |

Source

|

| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

787544-61-0 |

Source

|

| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)